molecular formula C10H13NO2 B15074526 Methyl alpha-cyano-1-cyclohexene-1-acetate CAS No. 80632-53-7

Methyl alpha-cyano-1-cyclohexene-1-acetate

Katalognummer: B15074526
CAS-Nummer: 80632-53-7
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: PZHBBPQFEOOLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl alpha-cyano-1-cyclohexene-1-acetate is an organic compound with the molecular formula C10H13NO2 It is characterized by a cyclohexene ring substituted with a cyano group and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl alpha-cyano-1-cyclohexene-1-acetate typically involves the reaction of cyclohexene with a cyanoacetic acid derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Amino derivatives, alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl alpha-cyano-1-cyclohexene-1-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl alpha-cyano-1-cyclohexene-1-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

    Methyl alpha-cyano-1-cyclopentene-1-acetate: Similar structure but with a cyclopentene ring.

    Ethyl alpha-cyano-1-cyclohexene-1-acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl alpha-cyano-1-cyclohexene-1-acetate is unique due to its specific combination of a cyclohexene ring, a cyano group, and a methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

80632-53-7

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

methyl 2-cyano-2-(cyclohexen-1-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h5,9H,2-4,6H2,1H3

InChI-Schlüssel

PZHBBPQFEOOLQL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C#N)C1=CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.